

Spectroscopic Profile of Butylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylamine hydrochloride*

Cat. No.: B1239780

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **butylamine hydrochloride**, a primary amine salt of significant interest in chemical synthesis and pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical characteristics of this compound.

Spectroscopic Data Summary

The spectroscopic data for **butylamine hydrochloride** is summarized in the following tables, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **butylamine hydrochloride** provides information on the chemical environment of the hydrogen atoms in the molecule. The following table details the chemical shifts (δ) and multiplicities of the proton signals.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-NH ₃ ⁺	~8.2	Broad Singlet	3H
α-CH ₂	~3.0	Triplet	2H
β-CH ₂	~1.81	Multiplet	2H
γ-CH ₂	~1.45	Multiplet	2H
δ-CH ₃	~0.97	Triplet	3H

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within **butylamine hydrochloride**. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assignment	Chemical Shift (ppm)
α-C	~40-42
β-C	~29-31
γ-C	~19-21
δ-C	~13-14

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Specific literature values for the hydrochloride salt are scarce; these are estimated ranges based on the free amine and expected protonation effects.

Infrared (IR) Spectroscopy

The IR spectrum of **butylamine hydrochloride** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a sample prepared as a mineral oil mull.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000 (broad)	Strong	N-H stretching (in -NH ₃ ⁺)
~2960, 2930, 2870	Strong	C-H stretching (alkyl)
~1600-1625	Medium	N-H asymmetric bending (in -NH ₃ ⁺)
~1500-1520	Medium	N-H symmetric bending (in -NH ₃ ⁺)
~1465	Medium	C-H bending (CH ₂)
~1380	Medium	C-H bending (CH ₃)

Mass Spectrometry (MS)

The mass spectrum of **butylamine hydrochloride** will reflect the fragmentation of the butylamine cation. The primary fragmentation pathway is through alpha-cleavage.

m/z	Relative Intensity (%)	Assignment
74	Low	[M+H] ⁺ (Butylammonium ion)
30	100	[CH ₂ NH ₂] ⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **butylamine hydrochloride** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

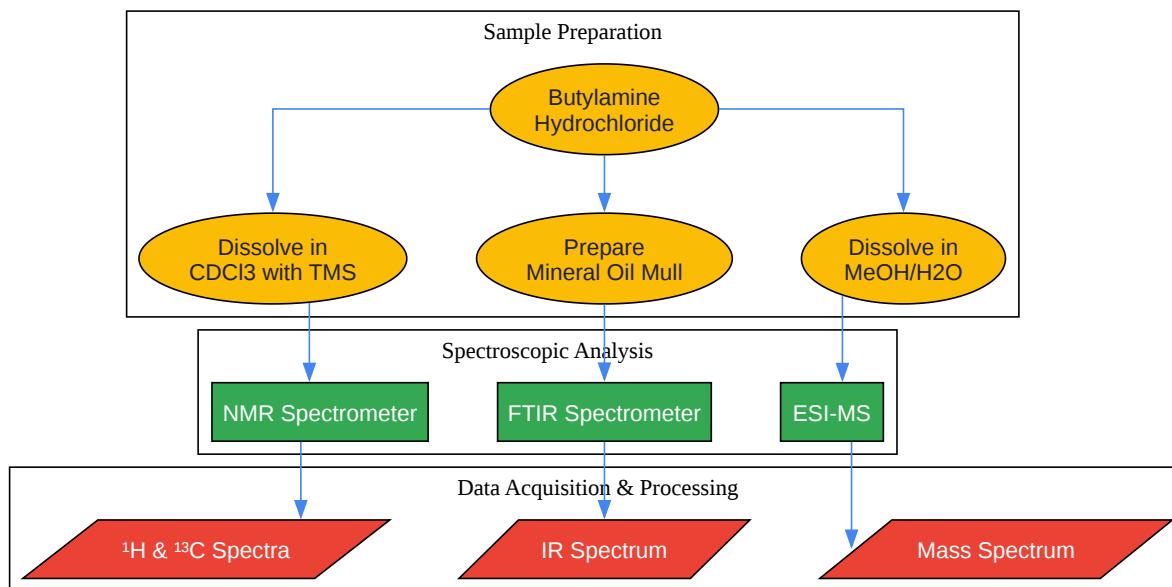
- ^1H NMR: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 12 ppm.
- ^{13}C NMR: The spectrum was acquired with proton decoupling, a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was set to 220 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation (Mineral Oil Mull): A small amount of **butylamine hydrochloride** (2-3 mg) was placed in an agate mortar. One to two drops of mineral oil (Nujol) were added, and the mixture was ground with a pestle until a smooth, uniform paste was formed. This mull was then spread evenly between two potassium bromide (KBr) salt plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **butylamine hydrochloride** was prepared in a methanol/water (1:1) mixture to a final concentration of approximately 10 $\mu\text{g/mL}$.

Instrumentation and Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer. The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 $\mu\text{L/min}$. The analysis was performed in positive ion mode. Key instrument parameters were optimized and included a capillary voltage of 3.5 kV, a cone voltage of 20 V, and a source temperature of 120 $^\circ\text{C}$. The mass range was scanned from m/z 10 to 100.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **butylamine hydrochloride**.

This guide provides a foundational set of spectroscopic data and protocols for **butylamine hydrochloride**. Researchers are encouraged to use this information as a reference for their own analytical work and to further explore the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-butylamine hydrochloride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Butylamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239780#spectroscopic-data-nmr-ir-mass-spec-of-butylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com